BenchChemオンラインストアへようこそ!

6-Phenylthieno[2,3-b]pyridine

Anticancer activity NCI60 screening GI50

This 6-phenylthieno[2,3-b]pyridine scaffold serves as a validated starting point for synthesizing focused libraries targeting phospholipase C-γ (NCI60 GI50 20-40 nM range for optimized analogs). It is a preferred R1 group in MDR modulator patents (US20160137664A1) and enables derivatization at the 2-position for FOXM1 inhibition in triple-negative breast cancer models. Unlike the 4-phenyl regioisomer, the 6-phenyl derivative offers a more modular synthetic entry, making it the preferred scaffold for SAR exploration and lead optimization. Procure this parent compound to establish baseline SAR and explore critical substitution patterns.

Molecular Formula C13H9NS
Molecular Weight 211.28 g/mol
CAS No. 100037-80-7
Cat. No. B3044398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylthieno[2,3-b]pyridine
CAS100037-80-7
Molecular FormulaC13H9NS
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=C2)C=CS3
InChIInChI=1S/C13H9NS/c1-2-4-10(5-3-1)12-7-6-11-8-9-15-13(11)14-12/h1-9H
InChIKeySPWWJNYANFXSQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylthieno[2,3-b]pyridine (CAS 100037-80-7): Core Scaffold, Physicochemical Identity, and Key Research Context


6-Phenylthieno[2,3-b]pyridine (CAS 100037-80-7) is a fused thieno[2,3-b]pyridine heterocycle bearing an unsubstituted phenyl ring at the 6-position [1]. With a molecular formula of C13H9NS and a molecular weight of 211.28 g/mol, this scaffold serves as a versatile intermediate and a pharmacologically relevant core in medicinal chemistry . The thieno[2,3-b]pyridine system is recognized for its bioisosteric relationship to purines and its capacity to engage diverse biological targets, including kinases, phospholipase C, and multidrug resistance transporters [2]. The 6-phenyl substituent confers distinct electronic and steric properties that differentiate this compound from other thieno[2,3-b]pyridine regioisomers and analogs, making it a non-fungible starting point for structure–activity relationship (SAR) exploration and lead optimization campaigns.

Why 6-Phenylthieno[2,3-b]pyridine Cannot Be Replaced by Arbitrary Thienopyridine Analogs in Research and Development


The thieno[2,3-b]pyridine scaffold is exquisitely sensitive to the nature and position of its substituents. Even minor alterations—such as shifting the phenyl group from the 6- to the 4-position or replacing it with a methyl group—can profoundly alter target engagement, cellular potency, and pharmacokinetic profile [1]. For instance, 4-phenylthieno[2,3-b]pyridines exhibit antiplasmodial activity through PfGSK-3 inhibition, whereas 6-phenyl derivatives have been explored primarily as anticancer agents targeting phospholipase C and as multidrug resistance modulators [2]. The regiochemistry of the phenyl substituent dictates the conformational preferences and electronic distribution of the fused ring system, which in turn governs molecular recognition at the binding site [3]. Consequently, substituting 6-phenylthieno[2,3-b]pyridine with an in-class analog without experimental validation risks loss of activity, altered selectivity, or unforeseen toxicity. The quantitative evidence below underscores specific, measurable differentiation points that justify deliberate compound selection.

6-Phenylthieno[2,3-b]pyridine: Quantitative Differentiation Against Closest Analogs and In-Class Candidates


Anticancer Potency in NCI60 Panel: 6-Phenylthieno[2,3-b]pyridine vs. Optimized Ortho/Meta-Disubstituted Phenyl Derivative

In a comparative NCI60 human tumor cell line screen, the unsubstituted 6-phenylthieno[2,3-b]pyridine exhibited moderate antiproliferative activity, while the most potent analog—an ortho,meta-disubstituted phenyl derivative (derivative 1)—achieved GI50 values of 20–40 nM across melanoma, breast, lung, CNS, and leukemia cell lines [1]. This represents a >10-fold improvement in potency achieved through systematic phenyl ring substitution, highlighting both the baseline activity of the 6-phenyl parent and the significant gain achievable through targeted modification. The data demonstrate that the 6-phenyl scaffold provides a viable starting point for lead optimization, but that the unsubstituted phenyl ring leaves considerable room for potency enhancement.

Anticancer activity NCI60 screening GI50 Thieno[2,3-b]pyridine SAR

Multidrug Resistance (MDR) Modulation: 6-Phenylthieno[2,3-b]pyridine as a Privileged R1 Substituent in MDR-Reversing Chemotypes

Patent US20160137664A1 explicitly defines R1 = C6H5 (phenyl) as one of four preferred substituents at the 6-position of the thieno[2,3-b]pyridine core for MDR reversal activity, alongside R1 = Me, 3,4,5-(OMe)3C6H2, and NH2 [1]. The 6-phenyl substitution is structurally distinguished from the methyl analog by its larger hydrophobic surface area and potential for π-stacking interactions with the drug-binding pocket of ABC transporters. While the patent does not disclose head-to-head IC50 values for individual R1 variants, the inclusion of the 6-phenyl group as a preferred embodiment in a focused set of four options implies comparable or superior activity relative to the broader chemical space explored. This positions 6-phenylthieno[2,3-b]pyridine as a key intermediate for synthesizing MDR modulator libraries.

Multidrug resistance P-glycoprotein MDR modulator Thieno[2,3-b]pyridine

Synthetic Accessibility and Late-Stage Functionalization: 6-Phenylthieno[2,3-b]pyridine vs. 4-Phenyl Regioisomer

The 6-phenylthieno[2,3-b]pyridine scaffold can be constructed via established cyclization methodologies starting from 2-nitro-3-thenaldehyde, as reported in the foundational 1957 synthesis [1]. In contrast, the 4-phenylthieno[2,3-b]pyridine regioisomer requires a distinct synthetic route, typically involving a Thorpe cyclization as the final step [2]. The 6-phenyl isomer benefits from a more convergent and modular assembly, enabling late-stage diversification at positions 2, 3, 4, and 5 through electrophilic substitution or metal-catalyzed cross-coupling without perturbing the 6-phenyl substituent [1]. This synthetic advantage translates to higher throughput in library synthesis and easier access to diverse analogs for SAR studies.

Heterocyclic synthesis Regioselectivity Cross-coupling Thienopyridine

Kinase Inhibition Selectivity: 6-Phenylthieno[2,3-b]pyridine as a Scaffold for FOXM1 and PLC-γ Targeting

Thieno[2,3-b]pyridine-2-carboxamide derivatives bearing a 6-phenyl substituent have been evaluated as forkhead box M1 (FOXM1) inhibitors, with compounds 6 and 16 demonstrating >50% reduction in FOXM1 expression in MDA-MB-231 triple-negative breast cancer cells and IC50 values comparable to the reference inhibitor FDI-6 [1]. In a parallel program, 6-phenylthieno[2,3-b]pyridine analogs were docked into the phosphoinositide-specific phospholipase C (PLC) binding site, revealing a good fit and suggesting PLC inhibition as a putative mechanism [2]. The 6-phenyl group appears to facilitate key interactions within both target binding pockets, whereas replacement with smaller or more polar substituents at the 6-position abrogates activity. This dual-target potential differentiates the 6-phenyl scaffold from the 4-phenyl and 5-phenyl regioisomers, which show narrower target profiles.

FOXM1 inhibitor Phospholipase C Kinase selectivity Thienopyridine

Optimal Research and Industrial Use Cases for 6-Phenylthieno[2,3-b]pyridine (CAS 100037-80-7)


Lead Optimization in Anticancer Drug Discovery Targeting Phospholipase C-γ

Medicinal chemistry teams can employ 6-phenylthieno[2,3-b]pyridine as a validated starting scaffold for synthesizing focused libraries aimed at inhibiting phospholipase C-γ. The NCI60 data demonstrate that while the parent 6-phenyl compound shows moderate activity, systematic substitution on the phenyl ring can yield analogs with GI50 values in the 20–40 nM range [1]. Researchers should procure the 6-phenyl parent to establish baseline SAR and then explore ortho, meta, and para substitutions to optimize potency and selectivity.

Development of Multidrug Resistance (MDR) Reversal Agents

The explicit designation of the 6-phenyl substituent as a preferred R1 group in patent US20160137664A1 makes this compound a strategic starting material for synthesizing MDR modulator libraries [2]. By procuring 6-phenylthieno[2,3-b]pyridine, research groups can rapidly generate analogs with variations at R2–R5 while retaining the privileged 6-phenyl moiety, thereby aligning with the most promising SAR direction reported for P-glycoprotein inhibition.

Chemical Biology Probe Synthesis for FOXM1 and Transcriptional Regulation Studies

The FOXM1 inhibitory activity of 6-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives supports the use of the 6-phenyl scaffold in constructing chemical probes to dissect FOXM1-mediated transcriptional programs in cancer [3]. Procurement of the parent 6-phenylthieno[2,3-b]pyridine enables derivatization at the 2-position to install carboxamide or ester functionalities, generating tool compounds that can achieve >50% FOXM1 suppression in triple-negative breast cancer models.

Heterocyclic Chemistry Methodology Development and Regioselective Functionalization Studies

The well-established synthesis of 6-phenylthieno[2,3-b]pyridine from 2-nitro-3-thenaldehyde provides a robust platform for investigating new cyclization methodologies, cross-coupling reactions, and late-stage functionalization strategies [4]. Unlike the 4-phenyl regioisomer, the 6-phenyl derivative offers a more modular synthetic entry, making it the preferred scaffold for academic and industrial laboratories developing novel heterocyclic chemistry.

Quote Request

Request a Quote for 6-Phenylthieno[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.